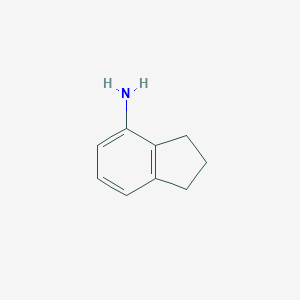
2,3-dihydro-1H-inden-4-amine
Cat. No. B057582
Key on ui cas rn:
32202-61-2
M. Wt: 133.19 g/mol
InChI Key: RXTJLDXSGNEJIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07521457B2
Procedure details


24 ml (349 mmol) 65% nitric acid are cooled to 0-5° C. 28 ml (518.5 mmol) of concentrated sulphuric acid are slowly added dropwise while cooling with ice. This solution is cooled to 5° C. and slowly added dropwise to 30 ml (232 mmol) indane cooled to 0-5° C., with vigorous stirring and further cooling with ice. The reaction mixture is stirred for 30 min at 0-5° C., and then heated to 25° C. for 1 h with stirring. Then the solution is added dropwise to 150 ml ice/water and stirred for 30 min. The aqueous phase is extracted three times with 200 ml diethyl ether. The combined organic phases are washed twice with 200 ml saturated sodium hydrogen carbonate solution and once with 150 ml distilled water. Then the organic phase is dried with MgSO4 and the solvent is eliminated in vacuo. The crude product is dissolved in 250 ml of methanol and combined with 4.5 g Raney nickel. The reaction mixture is hydrogenated for 16 h at 3 bar H2 pressure and 25° C. Then the catalyst is filtered off and the solvent is eliminated in vacuo. The crude product is purified by column chromatography. The carrier used is silica gel and the eluant used is a mixture of cyclohexane:ethyl acetate (75:25).



Identifiers


|
REACTION_CXSMILES
|
[N+:1]([O-])(O)=O.S(=O)(=O)(O)O.[CH2:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:12][CH2:11]1>>[CH2:10]1[C:18]2[C:13](=[C:14]([NH2:1])[CH:15]=[CH:16][CH:17]=2)[CH2:12][CH2:11]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
24 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
28 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCC2=CC=CC=C12
|
Step Four
[Compound]
|
Name
|
ice water
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with vigorous stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling with ice
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0-5° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
further cooling with ice
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture is stirred for 30 min at 0-5° C.
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 25° C. for 1 h
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 30 min
|
|
Duration
|
30 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase is extracted three times with 200 ml diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases are washed twice with 200 ml saturated sodium hydrogen carbonate solution and once with 150 ml
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Then the organic phase is dried with MgSO4
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crude product is dissolved in 250 ml of methanol
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Then the catalyst is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product is purified by column chromatography
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of cyclohexane:ethyl acetate (75:25)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

